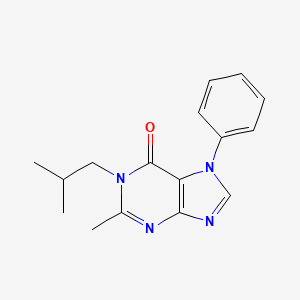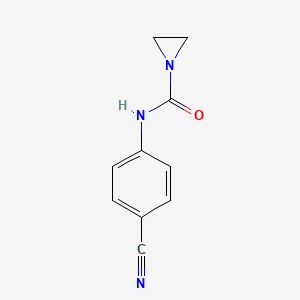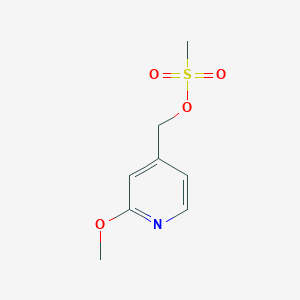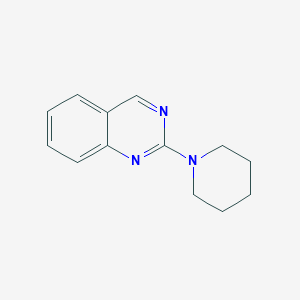
Quinazoline, 2-(1-piperidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinazoline, 2-(1-piperidinyl)- is a heterocyclic compound that features a quinazoline core structure with a piperidine substituent at the second position. Quinazoline derivatives are known for their diverse biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline, 2-(1-piperidinyl)- typically involves the reaction of 2-aminobenzamide with a suitable piperidine derivative. One common method includes the use of Di-tertiary-butyl peroxide (DTBP) and P-toluene sulfonic acid (p-TsOH) as catalysts . Another approach involves the condensation of 2-aminobenzamide with styrene derivatives under specific conditions .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product .
化学反应分析
Types of Reactions
Quinazoline, 2-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals, acids, and bases. For example, transition-metal-catalyzed reactions are frequently employed to facilitate the synthesis and modification of quinazoline derivatives .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield quinazoline-2(1H)-one derivatives, while substitution reactions can introduce various functional groups at different positions on the quinazoline ring .
科学研究应用
Quinazoline, 2-(1-piperidinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Quinazoline derivatives are investigated for their therapeutic potential in treating various diseases, such as cancer and hypertension.
Industry: It is used in the development of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of quinazoline, 2-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects .
相似化合物的比较
Similar Compounds
Quinazoline-2(1H)-one: A derivative with an oxo group at the second position.
Quinazoline-4(3H)-one: A derivative with an oxo group at the fourth position.
Piperidine-substituted quinazolines: Compounds with various substituents on the piperidine ring
Uniqueness
Quinazoline, 2-(1-piperidinyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a quinazoline core and a piperidine substituent makes it a valuable scaffold for drug discovery and development .
属性
CAS 编号 |
67092-26-6 |
|---|---|
分子式 |
C13H15N3 |
分子量 |
213.28 g/mol |
IUPAC 名称 |
2-piperidin-1-ylquinazoline |
InChI |
InChI=1S/C13H15N3/c1-4-8-16(9-5-1)13-14-10-11-6-2-3-7-12(11)15-13/h2-3,6-7,10H,1,4-5,8-9H2 |
InChI 键 |
GYMTUXHRQWJXMW-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


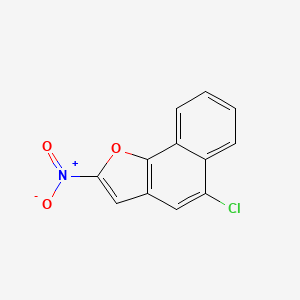
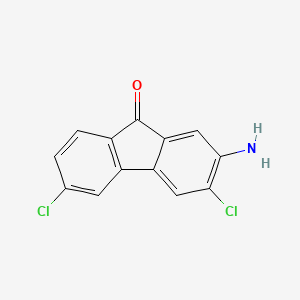
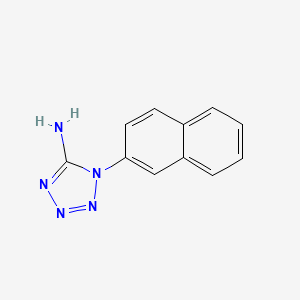

![1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione;hydrochloride](/img/structure/B13996378.png)
![2-[[1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yl]oxymethyl]oxirane](/img/structure/B13996394.png)
![2-[(2-Nitrophenanthridin-6-yl)amino]ethanol](/img/structure/B13996397.png)
![3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B13996415.png)
![3-{[2-(Dichloroamino)-2-methylpropoxy]carbonyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B13996419.png)
![4,6-Dichloro-N-[1-(2-phenylethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine](/img/structure/B13996420.png)

